Home > Products > Screening Compounds P50670 > Hmt1 protein, Methanobacterium
Hmt1 protein, Methanobacterium - 149147-62-6

Hmt1 protein, Methanobacterium

Catalog Number: EVT-1519890
CAS Number: 149147-62-6
Molecular Formula: C9H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hmt1 protein, derived from Methanobacterium thermoautotrophicum (also known as Methanothermobacter thermautotrophicus Delta H), is a histone-like protein that plays a crucial role in the organization and compaction of DNA within archaeal cells. This protein is part of a larger family of histone-related proteins that are essential for various cellular processes, including DNA replication and repair. The characterization of Hmt1 has provided insights into the evolutionary adaptations of extremophiles, particularly those thriving in high-temperature environments.

Source and Classification

Methanobacterium thermoautotrophicum is an anaerobic, Gram-negative archaeon isolated from sewage sludge. It belongs to the domain Archaea and is classified under the phylum Euryarchaeota. The organism is known for its ability to utilize carbon dioxide and hydrogen to produce methane, making it a significant player in biogeochemical cycles, particularly in anaerobic environments .

Taxonomic Classification

  • Domain: Archaea
  • Phylum: Euryarchaeota
  • Class: Methanobacteria
  • Order: Methanobacteriales
  • Family: Methanobacteriaceae
  • Genus: Methanothermobacter
  • Species: Methanothermobacter thermautotrophicus Delta H
Synthesis Analysis

The synthesis of Hmt1 involves the transcription of the hmtA gene, which encodes the protein. The protein can be expressed in Escherichia coli, facilitating its study and characterization. The purification process typically involves affinity chromatography techniques that exploit the unique properties of Hmt1 to isolate it from other cellular components.

Methods and Technical Details

  1. Gene Cloning: The hmtA gene is cloned into a suitable vector for expression in Escherichia coli.
  2. Protein Expression: Induction of protein expression is achieved using specific conditions that promote the expression of the cloned gene.
  3. Purification: Following expression, Hmt1 is purified using techniques such as:
    • Affinity chromatography
    • Gel filtration chromatography
Molecular Structure Analysis

Hmt1 is composed of 68 amino acid residues with a calculated molecular mass of approximately 7,275 Da. Its structure has been analyzed using various techniques, including circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy.

Structure Data

  • Amino Acid Length: 68 residues
  • Molecular Mass: 7,275 Da
  • Structural Features:
    • Contains conserved motifs characteristic of histone proteins.
    • Exhibits a compact structure conducive to DNA binding.
Chemical Reactions Analysis

Hmt1 interacts with DNA through non-covalent binding mechanisms, influencing DNA topology. It has been shown to compact linear DNA molecules and induce supercoiling under varying conditions.

Reactions and Technical Details

  • Binding Assays: Electrophoretic mobility shift assays demonstrate that Hmt1 can compact DNA at low protein-to-DNA ratios.
  • Supercoiling Effects:
    • At ratios below 0.2:1 (Hmt1/DNA), negative supercoiling occurs.
    • At ratios above 0.2:1, positive supercoiling is introduced into relaxed circular DNA.
Mechanism of Action

Hmt1 functions by binding to DNA and altering its topology, which is crucial for processes such as transcription and replication in archaeal cells. The protein's ability to introduce supercoils facilitates the packing of DNA within the confined space of the cell.

Process and Data

  • DNA Compaction: Hmt1 binds to specific sequences or structures within DNA, leading to compaction.
  • Supercoiling Mechanism: The transition between negative and positive supercoiling affects how DNA is accessed by other proteins involved in replication and transcription.
Physical and Chemical Properties Analysis

Hmt1 exhibits several notable physical and chemical properties relevant to its function:

Physical Properties

  • Solubility: Soluble in aqueous buffers commonly used for protein studies.
  • Thermostability: Stable at elevated temperatures, reflecting its adaptation to extreme environments.

Chemical Properties

  • pH Stability Range: Functional over a broad pH range typical for archaeal proteins.
  • Ionic Strength Tolerance: Retains activity under varying ionic conditions, indicative of robust structural integrity.
Applications

The study of Hmt1 has significant implications for various scientific fields:

  • Molecular Biology: Understanding DNA-protein interactions enhances knowledge about gene regulation mechanisms in extremophiles.
  • Biotechnology: Potential applications in bioremediation processes utilizing methanogens for waste treatment.
  • Evolutionary Biology: Insights into the evolution of histone-like proteins across different domains of life can inform studies on cellular complexity and adaptation.

The exploration of Hmt1 from Methanobacterium thermoautotrophicum not only sheds light on fundamental biological processes but also opens avenues for innovative applications in biotechnology and environmental science.

Introduction to Hmt1 in Methanobacterium

Taxonomic Classification of Methanobacterium thermoautotrophicum

Methanobacterium thermoautotrophicum belongs to the archaeal domain within the phylum Methanobacteriota (syn. Euryarchaeota) [3] [6]. As a genus, Methanobacterium encompasses nonmotile, rod-shaped archaea that lack peptidoglycan but possess pseudomurein cell walls, rendering them Gram-positive [6]. Key taxonomic traits include:

  • Metabolism: Obligate anaerobes employing hydrogenotrophic methanogenesis, using H₂/CO₂ or formate to generate methane [6].
  • Growth Conditions: Mesophilic to thermophilic (28–65°C optimal), neutrophilic, and oxygen-sensitive [6] [7].
  • Ecosystem Distribution: Found in anaerobic digesters, wetlands, ruminant guts, and geothermal habitats [6].

Table 1: Representative Strains of Methanothermobacter thermautotrophicus

Strain DesignationNCBI Taxonomy IDIsolation SourceOptimal Growth Temp
ΔH145262Sewage sludge65°C
DSM 1053145262Thermophilic biogas reactor60–65°C
Z-245145262Thermal spring65°C
Marburg145262Unknown65°C

Note: "Methanothermobacter thermautotrophicus" is a later synonym for "Methanobacterium thermoautotrophicum" [7].

The thermophilic adaptability of M. thermoautotrophicum positions it as an ideal model for studying heat-stable chromatin proteins like HMt.

Genomic Context of hmtA and hmtB Genes

The hmtA and hmtB genes encode HMt1 (68 amino acids) and HMt2 (67 amino acids), respectively. These genes exhibit conserved genomic features essential for function and regulation:

  • Gene Architecture: Both genes possess TATA box promoter elements and ribosome binding sites upstream of their coding sequences, mirroring the regulatory motifs of histone genes (hmfA, hmfB) in Methanothermus fervidus [1]. This suggests shared transcriptional mechanisms for archaeal histone-like proteins.
  • Sequence Homology: HMt1 and HMt2 share 66–84% amino acid identity with each other and with HMf proteins. Crucially, 40 residues (≈60%) are identical across all four polypeptides, indicating strong functional conservation [1] [2].
  • Functional Domains:
  • DNA-binding motifs enriched in basic residues (lysine/arginine).
  • Predicted α-helical structures facilitating DNA wrapping.

Table 2: Functional Properties of HMt Subunits

SubunitGeneLength (aa)Molecular Mass (Da)DNA-Binding Effects
HMt1hmtA687,275- Compacts linear DNA ↑ electrophoretic mobility
HMt2hmtB677,141- Induces -ve supercoils at HMt/DNA mass ratios <0.2:1
- Induces +ve supercoils at HMt/DNA mass ratios >0.2:1

HMt’s DNA topology modulation was demonstrated in vitro:

  • DNA Compaction: HMt binding condensed pUC19 DNA, increasing its mobility in agarose gels [1].
  • Supercoiling Biphasicity: At low protein ratios (<0.2:1), HMt increased negative superhelicity; higher ratios introduced positive toroidal supercoils [2]. This mirrors HMf behavior, confirming functional parity between histone-like proteins from "reverse gyrase-negative" methanogens and hyperthermophiles [1].

Evolutionary Significance of Histone-Like Proteins in Archaea

HMt exemplifies key evolutionary adaptations linking chromatin organization to ecological constraints:

  • Deep Conservation: The high sequence identity (66–84%) between HMt (moderate thermophile) and HMf (hyperthermophile) suggests an ancient origin predating the divergence of Methanobacterium and Methanothermus lineages [1] [4]. This conservation implies stabilizing selection on histone-like proteins across archaea.
  • Thermoadaptive Role: Histones prevent DNA denaturation at high temperatures by compacting DNA and constraining positive supercoils. Proteomic data reveal that NAP investment in archaea correlates with growth temperature (r²=0.89, P<0.001), with thermophiles allocating >1% of their proteome to NAPs versus <0.03% in mesophiles [4]. HMt’s abundance in M. thermoautotrophicum (65°C optimum) aligns with this trend.
  • Functional Redundancy: Archaeal chromatin employs diverse NAP "cliques" (e.g., histones, Alba, MC1). While histones were likely present in the last archaeal common ancestor, Methanomassiliicoccales lost them and evolved novel lysine-rich NAPs [4]. HMt’s retention in Methanobacteriales underscores its fitness contribution in thermophiles.

Table 3: Evolutionary Adaptations of Archaeal Histone-Like Proteins

FeatureHMt (Methanobacterium)HMf (Methanothermus)Eukaryotic Histones
Conserved Residues40/68 (≈60%) with HMfIdentical to HMt<20% identity with HMt
DNA Topology Effect+ve supercoils at high ratiosIdentical to HMtNegatively supercoiled
Ecological DriverPrevents denaturation at 65°CPrevents denaturation at 85°CNucleosome scaffolding
Genomic UbiquityAbsent in cold-adapted archaeaHyperthermophile-specificEukaryote-wide

This evolutionary plasticity highlights histone-like proteins as solutions to DNA stability challenges, independent of vertical descent.

Properties

CAS Number

149147-62-6

Product Name

Hmt1 protein, Methanobacterium

Molecular Formula

C9H12O2

Synonyms

Hmt1 protein, Methanobacterium

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.